molecular formula C24H21ClN6 B11573362 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine

Cat. No.: B11573362
M. Wt: 428.9 g/mol
InChI Key: RNADKOIJEAFXDX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a triazine ring, a quinazoline ring, and a benzyl group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides and suitable bases.

    Formation of the quinazoline ring: This can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate reagents.

    Final coupling: The triazine and quinazoline intermediates are coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine or quinazoline rings are replaced by other groups using appropriate reagents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine can be compared with other similar compounds, such as:

    N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-chlorobenzenesulfonamide: This compound has a similar triazine ring but differs in the substituents on the quinazoline ring.

    6-chloro-4-phenylquinazoline derivatives: These compounds share the quinazoline core but have different substituents, affecting their chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN6

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-chloro-4-phenylquinazolin-2-amine

InChI

InChI=1S/C24H21ClN6/c25-19-11-12-21-20(13-19)22(18-9-5-2-6-10-18)29-24(28-21)30-23-26-15-31(16-27-23)14-17-7-3-1-4-8-17/h1-13H,14-16H2,(H2,26,27,28,29,30)

InChI Key

RNADKOIJEAFXDX-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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